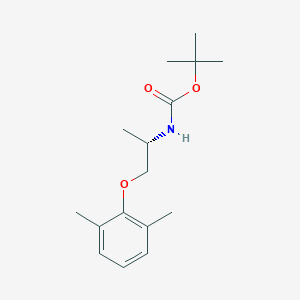![molecular formula C21H27N3O2 B8089527 1-(2-(Methylamino)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate](/img/structure/B8089527.png)
1-(2-(Methylamino)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate
Overview
Description
1-(2-(Methylamino)ethyl)piperidin-4-yl [1,1’-biphenyl]-2-ylcarbamate is a compound of significant interest in the field of medicinal chemistry. It is known for its potential therapeutic applications, particularly in the treatment of respiratory diseases such as chronic obstructive pulmonary disease (COPD). This compound is a long-acting muscarinic antagonist, which means it can block the action of acetylcholine on muscarinic receptors, leading to bronchodilation and improved airflow in patients with respiratory conditions .
Preparation Methods
The synthesis of 1-(2-(Methylamino)ethyl)piperidin-4-yl [1,1’-biphenyl]-2-ylcarbamate involves several key steps. One common synthetic route includes the reaction of biphenyl-2-ylcarbamic acid with 1-(2-(methylamino)ethyl)piperidine under specific conditions to form the desired ester. The reaction typically requires the use of coupling agents and solvents to facilitate the formation of the carbamate bond .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process .
Chemical Reactions Analysis
1-(2-(Methylamino)ethyl)piperidin-4-yl [1,1’-biphenyl]-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Common reagents and conditions used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(2-(Methylamino)ethyl)piperidin-4-yl [1,1’-biphenyl]-2-ylcarbamate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of carbamate chemistry and reaction mechanisms.
Biology: The compound is studied for its interactions with muscarinic receptors and its effects on cellular signaling pathways.
Mechanism of Action
The mechanism of action of 1-(2-(Methylamino)ethyl)piperidin-4-yl [1,1’-biphenyl]-2-ylcarbamate involves its interaction with muscarinic receptors in the respiratory system. By binding to these receptors, the compound blocks the action of acetylcholine, a neurotransmitter that causes bronchoconstriction. This leads to relaxation of the bronchial muscles and improved airflow in patients with respiratory conditions . The molecular targets involved include the M3 muscarinic receptors, which are primarily responsible for mediating bronchoconstriction .
Comparison with Similar Compounds
1-(2-(Methylamino)ethyl)piperidin-4-yl [1,1’-biphenyl]-2-ylcarbamate can be compared with other similar compounds, such as:
Tiotropium: Another long-acting muscarinic antagonist used in the treatment of COPD.
Glycopyrronium: A muscarinic antagonist with similar bronchodilatory effects but different pharmacokinetic properties.
Aclidinium: A compound with a similar mechanism of action but a shorter duration of effect.
The uniqueness of 1-(2-(Methylamino)ethyl)piperidin-4-yl [1,1’-biphenyl]-2-ylcarbamate lies in its high selectivity for the M3 muscarinic receptors and its long duration of action, making it a promising candidate for once-daily dosing in the treatment of respiratory diseases .
Properties
IUPAC Name |
[1-[2-(methylamino)ethyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-22-13-16-24-14-11-18(12-15-24)26-21(25)23-20-10-6-5-9-19(20)17-7-3-2-4-8-17/h2-10,18,22H,11-16H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDAVUJVUPXLAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1CCC(CC1)OC(=O)NC2=CC=CC=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

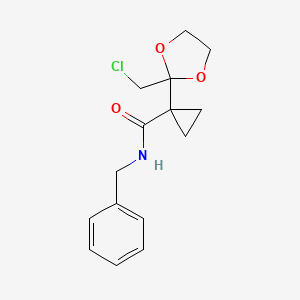
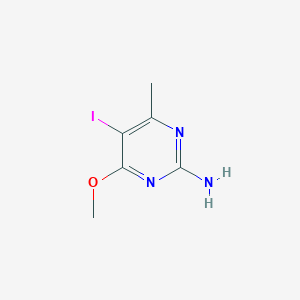
![(S)-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B8089466.png)

![4H-Benzo[d][1,3]oxazin-4-one](/img/structure/B8089481.png)
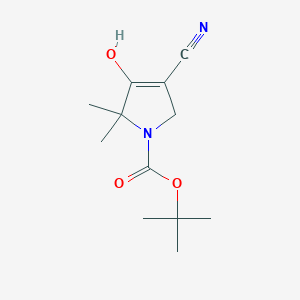


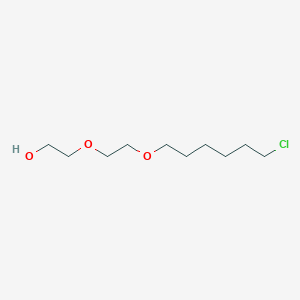
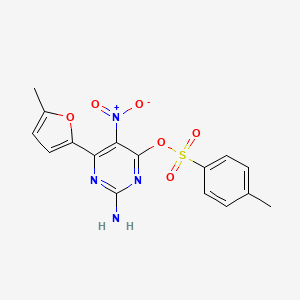
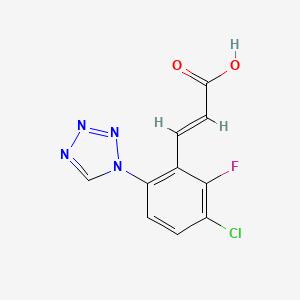
![6-Bromo-2-ethoxybenzo[d]thiazole](/img/structure/B8089537.png)
![5-Bromo-4,6-dimethoxybenzo[d][1,3]dioxole](/img/structure/B8089549.png)
